tert-Butyldimethylsilyl cyanide
CAS No.: 56522-24-8
Cat. No.: VC3723619
Molecular Formula: C7H15NSi
Molecular Weight: 141.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56522-24-8 |
---|---|
Molecular Formula | C7H15NSi |
Molecular Weight | 141.29 g/mol |
IUPAC Name | [tert-butyl(dimethyl)silyl]formonitrile |
Standard InChI | InChI=1S/C7H15NSi/c1-7(2,3)9(4,5)6-8/h1-5H3 |
Standard InChI Key | CWAKIXKDPQTVTA-UHFFFAOYSA-N |
SMILES | CC(C)(C)[Si](C)(C)C#N |
Canonical SMILES | CC(C)(C)[Si](C)(C)C#N |
Introduction
Fundamental Characteristics and Structure
tert-Butyldimethylsilyl cyanide, with the molecular formula C₇H₁₅NSi, is an organosilicon compound containing a cyano group directly attached to a silicon atom, which itself bears a tert-butyl group and two methyl substituents . This compound's structure provides a useful balance of reactivity and stability, making it particularly valuable in organic synthesis.
Nomenclature and Identification
The compound is officially named tert-butyldimethylsilyl cyanide but is also known by several synonyms in the chemical literature, including tert-butyldimethylsilylnitrile, tert-butyl-cyano-dimethylsilane, and silanecarbonitrile, (1,1-dimethylethyl)dimethyl- . Its unique chemical identity is established through the following identification parameters:
Physical and Chemical Properties
tert-Butyldimethylsilyl cyanide possesses distinct physical characteristics that influence its handling and applications in laboratory settings. The compound exists as a solid at room temperature with a relatively low melting point, allowing for easy manipulation in various reaction conditions . Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of tert-Butyldimethylsilyl Cyanide
The compound's notable hydrolytic sensitivity (rated as 8 on a sensitivity scale) indicates its propensity to react rapidly with moisture, water, and protic solvents, necessitating appropriate handling procedures during synthetic applications .
Synthesis and Preparation
Several efficient methods have been developed for the synthesis of tert-butyldimethylsilyl cyanide, allowing for its preparation under various laboratory conditions.
Standard Preparation Methods
The most common preparation method involves the reaction of tert-butyldimethylchlorosilane with cyanide sources under specific reaction conditions . This approach provides a reliable synthetic route to the target compound in good yields. The primary synthetic methods include:
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Refluxing tert-butyldimethylchlorosilane (1 equivalent) with potassium cyanide (1.3 equivalents) and 18-crown-6 (0.31 equivalents) in dry methylene chloride under nitrogen atmosphere .
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Reaction of silver(I) cyanide with tert-butyldimethylchlorosilane, which provides an alternative metal-mediated approach .
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Stirring a mixture of sodium cyanide, Amberlite XAD-4 resin, and tert-butyldimethylchlorosilane in acetonitrile at 60°C for 4 hours, representing a heterogeneous catalytic approach .
These methods vary in their complexity and reagent requirements, allowing synthetic chemists to select the most appropriate approach based on available resources and specific reaction constraints.
Reactivity Patterns and Mechanisms
The chemical reactivity of tert-butyldimethylsilyl cyanide is central to its utility in organic synthesis, particularly in the formation of protected cyanohydrins and related transformations.
Cyanosilylation Reactions
tert-Butyldimethylsilyl cyanide undergoes Lewis acid-catalyzed addition reactions with carbonyl compounds (aldehydes and ketones) to produce the corresponding silylated cyanohydrins in good yields . These reactions represent a key application of this reagent in organic synthesis. The mechanism typically involves:
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Activation of the carbonyl oxygen by the Lewis acid catalyst
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Nucleophilic attack by the cyanide group
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Formation of the carbon-carbon bond
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Silylation of the resulting alkoxide to form the protected cyanohydrin
The resulting silylated cyanohydrins exhibit greater stability compared to those obtained using alternative reagents such as cyanotrimethylsilane, due to the steric bulk of the tert-butyldimethylsilyl group .
Reactions with Sterically Hindered Substrates
One of the most valuable features of tert-butyldimethylsilyl cyanide is its ability to react with sterically hindered ketones, which often present challenges for other nucleophilic reagents . These reactions proceed efficiently in the presence of catalytic amounts of zinc iodide or potassium cyanide/18-crown-6 . The addition of tert-butyldimethylsilyl cyanide to highly hindered substrates such as 2,2-dimethylcyclohexanone, 2,2,6-trimethylcyclohexanone, and 2,2,6,6-tetramethylcyclohexanone produces the corresponding protected cyanohydrins with good selectivity .
This enhanced reactivity toward sterically demanding substrates makes tert-butyldimethylsilyl cyanide particularly valuable in the synthesis of complex molecules containing quaternary stereocenters.
Applications in Organic Synthesis
tert-Butyldimethylsilyl cyanide finds diverse applications in organic synthesis, serving as a key reagent in various transformations.
Formation of β-Isonitrile Alcohols
tert-Butyldimethylsilyl cyanide serves as a reagent for the formation of β-isonitrile alcohols via reaction with epoxides . This transformation provides access to valuable synthetic intermediates containing both isonitrile and alcohol functionalities, which can be further elaborated into complex molecular architectures.
Synthesis of Protected Cyanohydrins
The Lewis acid-catalyzed addition of tert-butyldimethylsilyl cyanide to aldehydes and ketones affords the corresponding silylated cyanohydrins in good yields . These protected cyanohydrins represent versatile synthetic intermediates that can be further transformed into a variety of functional groups, including α-hydroxy acids, α-amino acids, and β-amino alcohols.
Stereoselective Transformations
Deprotection Strategies
The tert-butyldimethylsilyl group introduced through reactions with tert-butyldimethylsilyl cyanide can be selectively removed under various conditions, allowing for further functional group manipulations.
Sodium Cyanide-Mediated Deprotection
Recent research has demonstrated that sodium cyanide (NaCN) can efficiently and chemoselectively deprotect aryl tert-butyldimethylsilyl ethers to yield phenols in excellent yields . This method is particularly valuable for its convenience, speed, high yields, and chemoselectivity. The deprotection occurs in ethanol as a solvent, providing a relatively benign reaction medium for this transformation .
Selectivity in Deprotection
The sodium cyanide-mediated deprotection shows high selectivity for phenolic tert-butyldimethylsilyl ethers, allowing for orthogonal protection strategies in complex molecule synthesis . This selectivity enables the targeted deprotection of specific silyl ethers in the presence of other protecting groups, enhancing the utility of tert-butyldimethylsilyl cyanide in multistep synthetic sequences.
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